methyl N-[(4-carbamoylpiperidin-1-yl)carbonyl]-L-phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(4-carbamoylpiperidin-1-yl)carbonyl]-L-phenylalaninate is a complex organic compound that features a piperidine ring, a phenylalanine derivative, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-carbamoylpiperidin-1-yl)carbonyl]-L-phenylalaninate typically involves multiple steps, starting with the preparation of the piperidine derivative. One common route includes the reaction of 4-carbamoylpiperidine with L-phenylalanine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification steps often include recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-carbamoylpiperidin-1-yl)carbonyl]-L-phenylalaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylalanine moiety, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine or phenylalanine derivatives.
Scientific Research Applications
Methyl N-[(4-carbamoylpiperidin-1-yl)carbonyl]-L-phenylalaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of methyl N-[(4-carbamoylpiperidin-1-yl)carbonyl]-L-phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenylalanine moiety play crucial roles in binding to these targets, modulating their activity. This compound may inhibit or activate pathways involved in neurotransmission, inflammation, or cell proliferation, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Revefenacin: A long-acting muscarinic antagonist used in the treatment of respiratory diseases.
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: A compound with anticancer and anti-inflammatory effects.
Uniqueness
Methyl N-[(4-carbamoylpiperidin-1-yl)carbonyl]-L-phenylalaninate is unique due to its specific combination of a piperidine ring and a phenylalanine derivative, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
methyl (2S)-2-[(4-carbamoylpiperidine-1-carbonyl)amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-24-16(22)14(11-12-5-3-2-4-6-12)19-17(23)20-9-7-13(8-10-20)15(18)21/h2-6,13-14H,7-11H2,1H3,(H2,18,21)(H,19,23)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZCOXACNZKMEH-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.